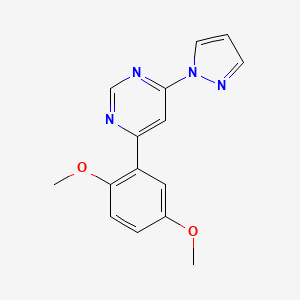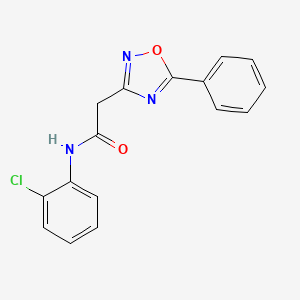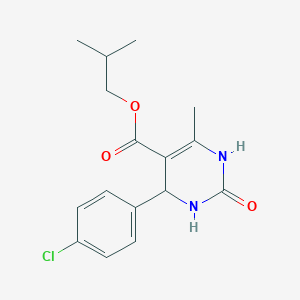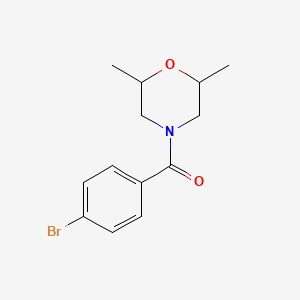
N~1~-isopropyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-isopropyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as NIPGB, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NIPGB is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
NIPGB targets a specific protein by binding to a specific site on the protein, inhibiting its activity. The exact mechanism of action of NIPGB is still being studied, but it is believed to involve the disruption of protein-protein interactions, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
NIPGB has been shown to have a range of biochemical and physiological effects, depending on the specific protein it targets. In cancer cells, NIPGB has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease and Parkinson's disease, NIPGB has been shown to reduce the accumulation of toxic proteins and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NIPGB in lab experiments is its specificity. NIPGB targets a specific protein, making it a useful tool for studying the role of that protein in various biological processes. However, one limitation of using NIPGB is that it may not be effective in all cell types or disease models, as the specific protein it targets may not be present or may not be the primary driver of the disease.
Future Directions
There are several future directions for the study of NIPGB. One area of research is the identification of additional protein targets for NIPGB, which could expand its potential applications in drug discovery and development. Another area of research is the optimization of the synthesis method to produce NIPGB in larger quantities and with even higher purity. Additionally, further studies are needed to fully understand the mechanism of action of NIPGB and its potential applications in various disease models.
Synthesis Methods
The synthesis of NIPGB involves several steps, including the reaction of 4-nitroaniline with isopropyl chloroformate, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final step involves the reaction of the intermediate with glycine to form NIPGB. The synthesis method has been optimized to produce high yields of NIPGB with excellent purity, making it suitable for use in scientific research.
Scientific Research Applications
NIPGB has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. NIPGB has also been studied for its potential use as a tool compound in chemical biology research.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-13(2)18-17(21)12-19(14-8-10-15(11-9-14)20(22)23)26(24,25)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKPTVMZSHKNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-propan-2-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5109512.png)
![ethyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B5109523.png)

![5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)

![ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5109545.png)
![ethyl 5-amino-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5109552.png)

![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)

![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)